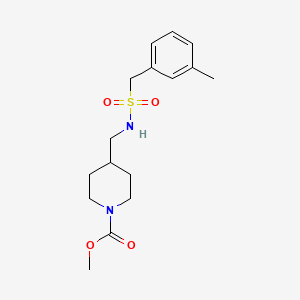
Methyl 4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines have been synthesized through various intra- and intermolecular reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific piperidine derivative would depend on its exact molecular structure. For example, Methyl piperidine-4-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as a flammable liquid .Scientific Research Applications
Biological Activity and Selectivity
Research on compounds structurally similar to "Methyl 4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxylate" reveals significant biological activity, particularly as potent agonists or inhibitors targeting specific receptors. For instance, novel sulfonamide derivatives were synthesized and demonstrated to be potent and selective agonists for the human beta(3)-adrenergic receptor, offering potential therapeutic applications in treating disorders related to this receptor (Hu et al., 2001). Such selectivity is crucial for minimizing side effects and enhancing drug efficacy.
Post-Polymerization Functionalization
The compound's structural motif, specifically the piperidine ring, finds application in polymer science. A study demonstrated the use of a similar initiator for the ring-opening polymerization of N-methyl-glycine-N-carboxyanhydride, leading to polymers with an activated carboxylic acid terminus. This allows for straightforward modification with nucleophiles under mild conditions, highlighting the compound's versatility in creating functional materials for bioconjugation (Borova et al., 2021).
Anticancer Potential
Another study focused on the synthesis of propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole, evaluating them as potential anticancer agents. This research underscores the compound's relevance in designing new anticancer drugs, with certain derivatives showing strong activity against cancer cell lines (Rehman et al., 2018).
Electrolyte Additive in Li-ion Batteries
The structural relatives of "Methyl 4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxylate" also find applications in materials science, such as additives in lithium-ion batteries to enhance performance (Kim et al., 2013).
CNS Disorders Treatment
Compounds containing the sulfonamide moiety and piperidine ring, akin to "Methyl 4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxylate", have been explored for their potential in treating central nervous system disorders. These studies identify compounds that act as potent and selective 5-HT7 receptor antagonists, offering new avenues for the treatment of depression and other CNS-related conditions (Canale et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[[(3-methylphenyl)methylsulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13-4-3-5-15(10-13)12-23(20,21)17-11-14-6-8-18(9-7-14)16(19)22-2/h3-5,10,14,17H,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFQGUDXSMGPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((m-tolylmethylsulfonamido)methyl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


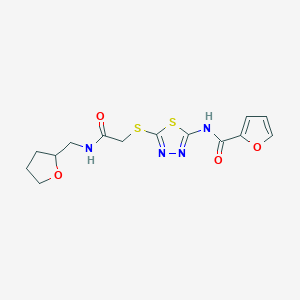
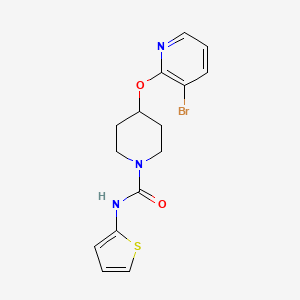
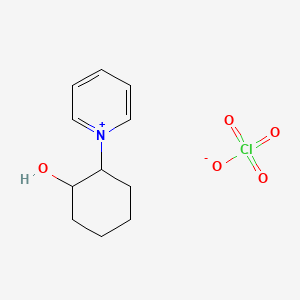
![3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2425019.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2425021.png)

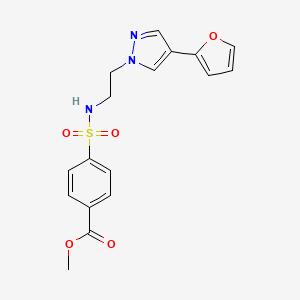
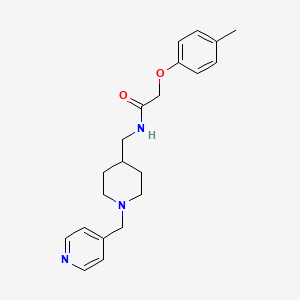
![N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B2425029.png)
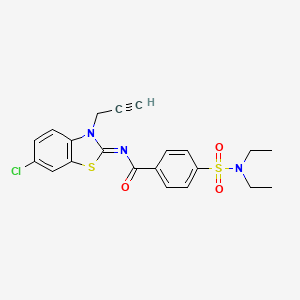
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2425031.png)

![Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2425033.png)